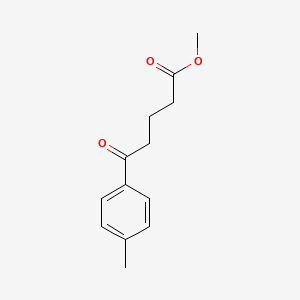

Methyl 5-(4-methylphenyl)-5-oxovalerate

Description

Methyl 5-(4-methylphenyl)-5-oxovalerate is an organic ester featuring a pentanoate backbone with a ketone group at the 5-position and a para-methyl-substituted phenyl ring. This compound is structurally related to levulinic acid derivatives, where the ester group (methyl) and aromatic substituents influence its physicochemical properties and applications. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone and ester functionalities.

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNCBAZITMJOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-methylphenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(4-methylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-methylbenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: 5-(4-methylphenyl)-5-oxovaleric acid.

Reduction: 5-(4-methylphenyl)-5-hydroxyvalerate.

Substitution: 4-nitro-5-(4-methylphenyl)-5-oxovalerate or 4-bromo-5-(4-methylphenyl)-5-oxovalerate.

Scientific Research Applications

Methyl 5-(4-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(4-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Ester Group: Methyl esters (e.g., target compound) generally exhibit lower molecular weights and boiling points compared to ethyl esters (e.g., ).

- Aromatic Substituents: Electron-Withdrawing Groups (Cl, F): Chloro ( ) and fluoro ( ) substituents increase polarity and boiling points due to stronger dipole interactions. These groups also enhance electrophilic reactivity, making such compounds suitable for cross-coupling reactions.

Physicochemical Properties

- Density and Boiling Points :

- Chlorinated analogs (e.g., ) exhibit higher densities (1.142 g/cm³) due to the heavy chlorine atom.

- Ethyl esters generally have higher boiling points than methyl esters due to increased van der Waals forces. For example, Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate has a predicted boiling point of 387.8°C , whereas methyl analogs are expected to be lower.

- Molecular Weight : Fluorinated derivatives ( ) show reduced molar masses compared to chlorinated analogs, as fluorine is lighter than chlorine.

Research Findings and Trends

Synthetic Utility : Ethyl esters dominate literature due to ease of synthesis, but methyl esters are gaining traction for greener chemistry (lower molecular weight, reduced waste).

Substituent Effects : Para-substituted derivatives (e.g., target compound) show predictable reactivity in Friedel-Crafts or nucleophilic acyl substitution reactions compared to ortho/meta-substituted analogs.

Safety : Chlorinated and fluorinated analogs require stringent safety protocols (e.g., fume hoods, PPE) , whereas methyl-substituted compounds may offer safer handling profiles.

Biological Activity

Methyl 5-(4-methylphenyl)-5-oxovalerate (CAS No. 93390-44-4) is an organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of valeric acid, characterized by the presence of a methyl ester group. Its molecular formula is , and it features a ketone functional group adjacent to an aromatic ring, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may participate in various biochemical pathways. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity. This compound's mechanism is analogous to other biologically active molecules, making it a candidate for further investigation in drug development.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.

- Drug Development : Due to its structural similarities with known bioactive compounds, it is being investigated as a potential lead in drug discovery efforts .

Research Findings

Recent studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit the growth of certain microbial strains, suggesting its potential use as an antimicrobial agent.

- Mechanistic Studies : Research has focused on elucidating the specific enzymes affected by this compound, providing insights into its mode of action at a molecular level .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-phenyl-5-oxovalerate | Lacks methyl group on aromatic ring | Different reactivity and activity |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | Ethyl ester variant | Variations in solubility and reactivity |

| Methyl 5-(4-methoxyphenyl)-5-oxovalerate | Contains methoxy group | Altered electronic properties |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the inhibitory effects of the compound, revealing promising results that warrant further exploration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.